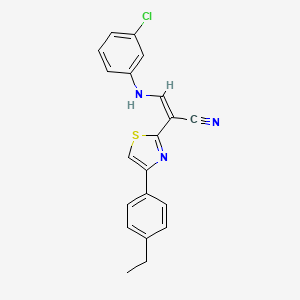![molecular formula C20H17N3O5 B2478642 N-(2,4-dimethoxyphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 864923-09-1](/img/structure/B2478642.png)
N-(2,4-dimethoxyphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Starting Materials: 2,4-dimethoxyaniline.
Reaction Conditions: Coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, using palladium catalysts.
Acetamide Formation
Starting Materials: Acetic anhydride or acetyl chloride.
Reaction Conditions: Acylation reactions under mild conditions, often using a base like pyridine to neutralize the by-products.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Recycling: To reduce costs and environmental impact.
Purification Techniques: Such as crystallization or chromatography to ensure high purity of the final product.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Benzofuro[3,2-d]pyrimidine Core
Starting Materials: 2-aminobenzofuran and a suitable pyrimidine derivative.
Reaction Conditions: Cyclization reactions under acidic or basic conditions, often using catalysts like Lewis acids (e.g., AlCl₃) or bases (e.g., NaOH).
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: Typically performed under acidic or basic conditions.
Products: Oxidized derivatives, potentially altering the methoxy groups or the acetamide moiety.
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Often carried out in anhydrous solvents.
Products: Reduced forms of the compound, possibly affecting the carbonyl groups.
-
Substitution
Reagents: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines).
Conditions: Varies depending on the desired substitution.
Products: Substituted derivatives, modifying the aromatic rings or the acetamide group.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃, H₂O₂.
Reducing Agents: LiAlH₄, NaBH₄.
Catalysts: Palladium (Pd), Platinum (Pt), Lewis acids (e.g., AlCl₃).
Solvents: Anhydrous solvents like THF, DCM, or ethanol.
科学的研究の応用
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Protein Binding: Studied for its ability to bind to proteins and alter their function.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent, particularly in oncology and neurology.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science:
Agriculture: Investigated for its potential use as a pesticide or herbicide.
作用機序
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to:
Bind to Active Sites: Inhibit enzyme activity by occupying the active site.
Modulate Receptor Activity: Alter receptor function by binding to specific sites.
Pathway Involvement: Affect signaling pathways, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
N-(2,4-dimethoxyphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide: shares similarities with other benzofuro[3,2-d]pyrimidine derivatives, such as:
Uniqueness
Structural Features: The specific arrangement of methoxy groups and the acetamide moiety.
Biological Activity: Unique interactions with biological targets, leading to distinct pharmacological profiles.
Reactivity: Different reactivity patterns compared to other similar compounds, influencing its synthetic and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-26-12-7-8-14(16(9-12)27-2)22-17(24)10-23-11-21-18-13-5-3-4-6-15(13)28-19(18)20(23)25/h3-9,11H,10H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZIQLFAAGJJMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)OC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-benzyl-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2478561.png)


![3-[(2,5-dimethylphenoxy)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2478566.png)



![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B2478571.png)




![5-bromo-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2478581.png)

